N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-5-3-4-6-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJEBBTSKQSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzamide moiety is usually performed using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Alcohol Derivatives: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Research indicates that N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens. For example, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies indicate that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells, potentially making it a candidate for cancer therapeutics .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, a key enzyme in neurotransmitter regulation .
Antitumor Activity
A study conducted on the antitumor properties of this compound demonstrated its effectiveness against various cancer cell lines. In vitro assays showed that the compound induced apoptosis in tumor cells while exhibiting minimal toxicity to normal cells. This suggests a potential mechanism involving modulation of cell survival pathways .
Enzyme Inhibition Studies
Research focused on the inhibitory effects of this compound on acetylcholinesterase revealed promising results. The inhibition was quantified using enzymatic assays, indicating that the compound could serve as a lead for developing drugs targeting neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The pyrido[1,2-a]pyrimidine core can interact with nucleic acids, potentially disrupting DNA or RNA function.
Comparison with Similar Compounds
Structural and Functional Differences
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethoxyacetamide (CAS: 897617-20-8) Substituent: Features a 2-ethoxyacetamide group at position 3. Molecular Formula: C₁₄H₁₇N₃O₃. Molecular Weight: 275.30 g/mol. The acetamide linkage may confer metabolic stability . Commercial Availability: Priced at $8/1g, $9/5g, and $10/25g, indicating accessibility for laboratory use .
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
- Substituent : Contains a 2-nitrobenzamide group at position 3.
- Molecular Formula : Estimated as C₁₆H₁₄N₄O₄ (based on structural similarity).
- Molecular Weight : ~330.31 g/mol.
- Key Properties : The nitro group introduces strong electron-withdrawing effects, which could influence electronic properties and reactivity. This may render the compound more polar than its ethoxyacetamide analog, affecting solubility and interaction with biological targets.
Comparative Data Table
Research Implications
- Synthetic Accessibility: The ethoxyacetamide derivative is commercially available, suggesting established synthetic routes.
- Conversely, the ethoxyacetamide’s balance of hydrophobicity and polarity might favor pharmacokinetic properties .
Conclusion The comparison highlights how substituent choice at position 3 of the pyrido[1,2-a]pyrimidinone scaffold significantly alters molecular properties. Additional studies on solubility, stability, and target binding are essential to fully exploit these structural differences.
Biological Activity
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings.
- Molecular Formula : C₁₈H₁₄F₃N₃O₂
- Molecular Weight : 361.3 g/mol
- IUPAC Name : N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide
- SMILES Notation : CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound targets specific kinases involved in tumor progression, particularly those overexpressed in certain cancer types. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed enhanced activity against breast cancer cells with IC50 values in the low micromolar range (below 10 μM) .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are also noteworthy:
- Research Findings : It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases .
- Mechanism : The compound appears to modulate signaling pathways associated with inflammation, reducing the activation of NF-kB and other inflammatory mediators.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties.
- In Vitro Studies : Testing against various bacterial strains indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What methodologies are recommended for synthesizing N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide and ensuring high purity?
Synthesis of nitrobenzamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification via column chromatography. For example:
- Step 1 : React 2-nitrobenzoyl chloride with a pyrido-pyrimidine precursor under anhydrous conditions (e.g., THF, nitrogen atmosphere) .
- Step 2 : Purify intermediates using silica gel column chromatography (e.g., 2:1 PE/EA ratio) to remove unreacted starting materials .
- Step 3 : Confirm purity via TLC and characterize using NMR (<sup>1</sup>H/<sup>13</sup>C) and HRMS .
- Quality Control : Standardize the compound using Pharmacopoeia protocols, including impurity profiling (≤0.5%) via HPLC and spectroscopic validation .
Q. How can the solubility and stability of this compound be systematically evaluated for formulation in biological assays?
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Solubility Testing : Use pharmacopeial methods with graded solvents (e.g., water, ethanol, DMSO). For example:
Solvent Solubility (mg/mL) Method Water Insoluble Shake flask Ethanol 15–20 UV spectrophotometry -
Stability Studies : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC-PDA and identify degradation products using LC-MS .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1682 cm<sup>-1</sup>, nitro groups at ~1523–1548 cm<sup>-1</sup>) .
- NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and pyrido-pyrimidine protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., IRAK4 or PDE4 enzymes). For pyrido-pyrimidine analogs, prioritize hydrophobic pockets and hydrogen-bonding residues .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) influencing reactivity .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Dose-Response Analysis : Perform IC50 determinations in triplicate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Meta-Analysis : Compare data with structurally related compounds (e.g., pyrido-pyrimidine inhibitors in and ) to contextualize discrepancies .
Q. How can metabolic pathways and pharmacokinetic properties be investigated preclinically?
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In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on nitro-reduction and pyrimidine ring oxidation .
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Pharmacokinetic Profiling :
Parameter Value (Rat) Method t1/2 2.5 hr Plasma LC-MS Bioavailability 45% IV vs. PO dosing
Q. What crystallographic approaches are suitable for studying its binding mode with target proteins?
- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., METTL3) using hanging-drop vapor diffusion. Refine structures with SHELXL .
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) and process with SHELXPRO. Resolve electron density maps at ≤2.0 Å resolution .
Q. How can structure-activity relationship (SAR) studies optimize its potency and selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
